molecular formula C8H8O5 B2450275 4-methyl-4H-pyran-2,6-dicarboxylic acid CAS No. 23046-94-8

4-methyl-4H-pyran-2,6-dicarboxylic acid

Cat. No.: B2450275
CAS No.: 23046-94-8
M. Wt: 184.147
InChI Key: VBEDNSNSMLCGFG-UHFFFAOYSA-N
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Description

4-Methyl-4H-pyran-2,6-dicarboxylic acid is a chemical compound with a molecular formula of C8H8O5 It is a derivative of pyran, a six-membered oxygen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-4H-pyran-2,6-dicarboxylic acid can be achieved through multicomponent reactions involving substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . These reactions are typically carried out in a one-pot manner, which enhances efficiency and reduces reaction times.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4H-pyran-2,6-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product formation.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as its oxidized or reduced forms, and substituted derivatives with different functional groups.

Scientific Research Applications

4-Methyl-4H-pyran-2,6-dicarboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical treatments.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-4H-pyran-2,6-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various metals, which can influence its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-4H-pyran-2,6-dicarboxylic acid is unique due to its specific substitution pattern and the presence of two carboxylic acid groups

Properties

IUPAC Name

4-methyl-4H-pyran-2,6-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O5/c1-4-2-5(7(9)10)13-6(3-4)8(11)12/h2-4H,1H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEDNSNSMLCGFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=C(OC(=C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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